Introduction: The Strategic Importance of the Pyridazine Scaffold
Introduction: The Strategic Importance of the Pyridazine Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(chloromethyl)pyridazine
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, make it a privileged scaffold for engaging with biological targets.[2] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced metabolic liability and lower potential for off-target interactions like hERG channel inhibition.[2]
This guide focuses on a particularly versatile derivative: 3-Chloro-6-(chloromethyl)pyridazine. This compound features two distinct reactive sites: a chloro substituent on the electron-deficient pyridazine ring and a chloromethyl group. This dual reactivity makes it a highly valuable building block for creating diverse molecular libraries and as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Understanding its fundamental physicochemical properties is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation for interpreting its chemical behavior and physical properties.
Caption: Molecular structure of 3-Chloro-6-(chloromethyl)pyridazine.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-Chloro-6-(chloromethyl)pyridazine | - |
| CAS Number | 120276-59-7 | [4][5][6] |
| Molecular Formula | C₅H₄Cl₂N₂ | [6] |
| Molecular Weight | 163.01 g/mol | [6] |
| Canonical SMILES | ClCC1=CC=C(Cl)N=N1 | [6] |
| InChI Key | XWFUSBPVIYJBML-UHFFFAOYSA-N | [6] |
Physicochemical Properties: A Blend of Experimental Analogs and Computational Predictions
Direct experimental data for 3-Chloro-6-(chloromethyl)pyridazine is scarce in publicly accessible literature. Therefore, this section presents a combination of predicted values and experimental data from closely related structural analogs to provide a comprehensive physicochemical profile.
Table 2: Summary of Physicochemical Properties
| Property | Value (Predicted/Analog) | Method/Analog Compound | Source |
| Melting Point | 58-62 °C | Analog: 3-Chloro-6-methylpyridazine | [7] |
| Boiling Point | Not Available | - | [4][8] |
| Density | 1.410 g/cm³ | Predicted | [4] |
| Water Solubility | 1.44 mg/mL | Predicted (ESOL) | [6] |
| LogP (Lipophilicity) | 1.7 | Predicted (Consensus) | [6] |
| pKa | Weakly basic | General property of pyridazines | [2] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Calculated | [6] |
-
Expert Insight: The introduction of the chloromethyl group in place of a methyl group (as in the analog) is expected to increase the melting point due to a higher molecular weight and stronger intermolecular dipole-dipole interactions. However, without experimental data, the value for 3-chloro-6-methylpyridazine serves as a useful, albeit likely lower, estimate. The predicted LogP of 1.7 suggests moderate lipophilicity, a desirable trait in many drug candidates for balancing aqueous solubility with membrane permeability.
Synthesis and Purification
The synthesis of 3-Chloro-6-(chloromethyl)pyridazine can be approached through several routes, typically involving the chlorination of a suitable precursor. A common and effective method involves the direct chlorination of 3-Chloro-6-methylpyridazine.
Synthetic Pathway:
Caption: General synthetic scheme for 3-Chloro-6-(chloromethyl)pyridazine.
Experimental Protocol: Synthesis via Radical Chlorination
This protocol is based on established methods for the chlorination of methyl groups on heteroaromatic rings.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-Chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene.
-
Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile) (0.05-0.1 eq).
-
Chlorination: While stirring the mixture, add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices: The use of a radical initiator is crucial for the selective chlorination of the methyl group over potential reactions on the pyridazine ring. The choice of a non-polar solvent is to ensure the solubility of the starting material and to facilitate the radical reaction pathway. The aqueous workup is necessary to remove any remaining acidic byproducts and water-soluble impurities.
Spectroscopic and Chromatographic Characterization
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ 7.6-7.8 ppm (d, 1H): This doublet corresponds to the proton at the C4 position of the pyridazine ring. It is coupled to the C5 proton.
-
δ 7.4-7.6 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. It is coupled to the C4 proton.
-
δ 4.8-5.0 ppm (s, 2H): This singlet is characteristic of the two protons of the chloromethyl (-CH₂Cl) group. The deshielding effect of the adjacent chlorine atom and the pyridazine ring shifts this signal downfield.
Expected ¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-160 ppm: Carbon at the C3 position (attached to chlorine).
-
δ ~150-155 ppm: Carbon at the C6 position (attached to the chloromethyl group).
-
δ ~125-130 ppm: Carbons at the C4 and C5 positions.
-
δ ~45-50 ppm: Carbon of the chloromethyl (-CH₂Cl) group.
Expected IR Spectroscopy (KBr Pellet):
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic pyridazine ring.
-
~2950-3000 cm⁻¹: C-H stretching of the chloromethyl group.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridazine ring.
-
~1000-1100 cm⁻¹: C-Cl stretching of the chloro group on the ring.
-
~700-800 cm⁻¹: C-Cl stretching of the chloromethyl group.
Expected Mass Spectrometry (EI):
The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 162. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a definitive feature. Fragmentation would likely involve the loss of a chlorine radical and the chloromethyl group.
Workflow for Characterization:
Caption: A typical workflow for the purification and characterization of the synthesized compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Chloro-6-(chloromethyl)pyridazine stems from its two distinct electrophilic sites.
-
Nucleophilic Aromatic Substitution (SₙAr) at C3: The chlorine atom on the pyridazine ring is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols).[9] This reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the ring.[10]
-
Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group behaves as a typical benzylic-like halide, readily undergoing Sₙ2 reactions with nucleophiles. This allows for the introduction of various functional groups at the 6-position.
This dual reactivity allows for a stepwise and controlled functionalization of the pyridazine scaffold, making it an ideal starting material for building libraries of compounds for high-throughput screening. For instance, various amines can be introduced at the C3 position, followed by the displacement of the chlorine on the methyl group to create ether or thioether linkages.
Patents have described the use of related 3-chloro-6-substituted pyridazines as key intermediates in the synthesis of pharmacologically active agents, such as antihypertensive drugs that exhibit β-adrenergic blocking and vasodilator activity.[11]
Safety and Handling
While a specific safety data sheet for 3-Chloro-6-(chloromethyl)pyridazine is not widely available, based on analogous compounds like 3-Chloro-6-methylpyridazine, appropriate precautions should be taken.[7]
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-Chloro-6-(chloromethyl)pyridazine is a high-value synthetic intermediate with significant potential in drug discovery and materials science. While a complete set of experimentally determined physicochemical data is not yet available in the literature, this guide provides a robust and scientifically grounded overview of its expected properties and behavior. By combining data from close structural analogs, computational predictions, and established chemical principles, researchers can confidently design synthetic strategies and anticipate the characteristics of this versatile molecule. The dual reactivity of this compound provides a powerful platform for the creation of novel chemical entities with diverse biological activities.
References
-
SpectraBase. 3-chloro-6-(3,5-dimethyl-4-ethylpyrazol-1-yl)pyridazine - Optional[13C NMR] - Spectrum. [Link]
-
NIST. Pyridazine, 3-chloro-6-methoxy-. [Link]
-
ResearchGate. Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. [Link]
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
NIST. Pyridazine, 3,6-dichloro-4-methyl-. [Link]
-
Rlavie. 3-Chloro-6-(Chloromethyl)Pyridazine Hydrochloride|CAS 1420865-79-7. [Link]
-
SpectraBase. 3-Chloro-6-trideuteromethyl-pyridazine-4,5-d2 - Optional[MS (GC)] - Spectrum. [Link]
- Google Patents. US7759348B2 - Pyridazine derivatives and their use as therapeutic agents.
-
Chemical Synthesis Database. 3-chloro-6-(2-chlorophenyl)pyridazine. [Link]
- Google Patents.
-
ResearchGate. Physical Properties of Pyridazines. [Link]
- Google Patents. US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system.
-
Chemsrc. 3-Chloro-6-chloromethylpyridazine | CAS#:120276-59-7. [Link]
-
SpectraBase. 3-Chloro-6-((E)-2-phenylethenyl)pyridazine - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 3-Chloro-6-methylpyridazine. [Link]
-
WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
-
MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
- Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
-
National Institutes of Health. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. [Link]
-
SpectraBase. 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. [Link]
-
SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]
-
SpectraBase. 3-Amino-6-chloro-pyridazine - Optional[1H NMR] - Spectrum. [Link]
-
Semantic Scholar. Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine.. [Link]
-
MySkinRecipes. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride. [Link]
-
SpectraBase. 3-chloro-6-(1-piperazinyl)pyridazine - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]
-
Organic Syntheses. α-CARBOLINE. [Link]
-
National Institutes of Health. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. [Link]
-
Wavefunction, Inc. Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]
-
ResearchGate. Recent advances in pyridazine chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride [myskinrecipes.com]
- 4. 3-Chloro-6-chloromethylpyridazine | CAS#:120276-59-7 | Chemsrc [chemsrc.com]
- 5. 120276-59-7|3-Chloro-6-(chloromethyl)pyridazine|BLD Pharm [bldpharm.com]
- 6. 120276-59-7 | 3-Chloro-6-(chloromethyl)pyridazine | Chlorides | Ambeed.com [ambeed.com]
- 7. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
